

# Erysotrine: A Technical Guide to its Chemical Structure and Pharmacological Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Erysotrine**

Cat. No.: **B056808**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Erysotrine** is a tetracyclic spiroamine alkaloid belonging to the Erythrina class of natural products. Found predominantly in the plant genus Erythrina, **Erysotrine** and its congeners have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **Erysotrine**. It details its known mechanism of action as a competitive antagonist of neuronal nicotinic acetylcholine receptors and explores its potential therapeutic applications, including its anti-inflammatory and antibacterial properties. This document consolidates spectroscopic data, experimental protocols, and an analysis of its role in relevant signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

## Chemical Structure and Physicochemical Properties

**Erysotrine** is characterized by a tetracyclic erythrinan skeleton. Its systematic IUPAC name is (2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline[1]. The chemical structure and key identifiers of **Erysotrine** are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties of **Erysotrine**

| Property             | Value                                                                                                                                        | Reference(s)                            |
|----------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name           | (2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline                                                                | <a href="#">[1]</a>                     |
| CAS Number           | 27740-43-8                                                                                                                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula    | C <sub>19</sub> H <sub>23</sub> NO <sub>3</sub>                                                                                              | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight     | 313.4 g/mol                                                                                                                                  | <a href="#">[1]</a>                     |
| Physical Description | Solid                                                                                                                                        | <a href="#">[1]</a>                     |
| Melting Point        | 95 - 98 °C                                                                                                                                   | <a href="#">[1]</a> <a href="#">[3]</a> |
| InChI                | InChI=1S/C19H23NO3/c1-21-15-5-4-14-7-9-20-8-6-13-10-17(22-2)18(23-3)11-16(13)19(14,20)12-15/h4-5,7,10-11,15H,6,8-9,12H2,1-3H3/t15-,19-/m0/s1 | <a href="#">[1]</a>                     |
| InChIKey             | WXVSPYOOFCCEII-KXBFYZLASA-N                                                                                                                  | <a href="#">[1]</a>                     |
| Canonical SMILES     | COC1CC23C(=CCN2CCC4=C C(=C(C=C34)OC)OC)C=C1                                                                                                  | <a href="#">[2]</a>                     |
| Isomeric SMILES      | CO[C@@H]1C[C@@]23C(=C CN2CCC4=CC(=C(C=C34)OC )OC)C=C1                                                                                        | <a href="#">[1]</a>                     |

## Spectroscopic Data

The structural elucidation of **Erysotrine** is confirmed through various spectroscopic techniques. While full spectral data sets are found in specialized databases, this section summarizes the key expected characteristics.

Table 2: Summary of Spectroscopic Data for **Erysotrine**

| Technique                  | Description                                                                                                                                                                                                                                                                                                                               |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR         | The <sup>1</sup> H NMR spectrum of Erysotrine is expected to show characteristic signals for aromatic protons, methoxy groups, and protons of the tetracyclic core. The specific chemical shifts and coupling constants are essential for confirming the stereochemistry.                                                                 |
| <sup>13</sup> C NMR        | The <sup>13</sup> C NMR spectrum of Erysotrine in CDCl <sub>3</sub> has been reported and provides confirmation of the 19 carbon atoms in the structure, including those of the methoxy groups and the quaternary spiro carbon. Full spectral data is available in databases such as SpectraBase. <a href="#">[4]</a> <a href="#">[5]</a> |
| Mass Spectrometry          | Electron ionization mass spectrometry of Erythrina alkaloids reveals characteristic fragmentation patterns. For Erysotrine, the molecular ion peak (M <sup>+</sup> ) would be expected at m/z 313, with subsequent fragmentation providing information about the core structure.<br><a href="#">[6]</a>                                   |
| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy ether groups.                                                                                                                                      |

## Pharmacological Properties and Mechanism of Action

**Erysotrine** exhibits a range of pharmacological activities, with its most well-characterized effect being the antagonism of neuronal nicotinic acetylcholine receptors (nAChRs).

### Antagonism of Nicotinic Acetylcholine Receptors

**Erysotrine**, along with other Erythrina alkaloids like erysodine, acts as a competitive antagonist at neuronal nAChRs. These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems. The  $\alpha 4\beta 2$  nAChR subtype is a primary target for **Erysotrine** and its analogs.

Table 3: Quantitative Pharmacological Data for **Erysotrine** and Related Alkaloids

| Compound   | Target                  | Activity   | Value (IC <sub>50</sub> ) | Reference(s) |
|------------|-------------------------|------------|---------------------------|--------------|
| Erysotrine | $\alpha 4\beta 2$ nAChR | Inhibition | ~2 $\mu$ M                | [7]          |
| Erysodine  | $\alpha 4\beta 2$ nAChR | Inhibition | 96 nM                     | [7]          |

The antagonistic activity of **Erysotrine** at nAChRs is thought to be responsible for the sedative, neuromuscular blocking, and central nervous system effects observed with extracts of Erythrina species.[8]

## Anti-inflammatory Activity

Extracts containing **Erysotrine** have demonstrated anti-inflammatory properties. While the precise mechanism for **Erysotrine** is still under investigation, it is hypothesized to involve the modulation of inflammatory signaling pathways. One potential mechanism is the inhibition of the transcription factor NF- $\kappa$ B, which is a key regulator of the inflammatory response. The macrolide antibiotic erythromycin has been shown to inhibit NF- $\kappa$ B activation.[3][7][9] This suggests a possible similar mechanism for **Erysotrine**, potentially downstream of its interaction with nAChRs via the cholinergic anti-inflammatory pathway.

## Antibacterial Activity

**Erysotrine** has shown antibacterial activities against various bacterial strains.[4] This positions it as a potential lead compound for the development of new antibacterial agents.

## Signaling Pathways

The primary signaling pathway affected by **Erysotrine** is the cholinergic pathway, due to its direct interaction with nAChRs. As a competitive antagonist, **Erysotrine** blocks the binding of

acetylcholine, thereby preventing receptor activation and subsequent ion influx and depolarization of the neuron.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- 2. preprints.org [preprints.org]
- 3. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Mass spectra of the Erythrina alkaloids: a novel fragmentation of the spirocyclic system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Erythromycin inhibits transcriptional activation of NF-κB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional characterization of mouse alpha4beta2 nicotinic acetylcholine receptors stably expressed in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin suppresses nuclear factor-κB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Erysotrine: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056808#erysotrine-chemical-structure-and-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)